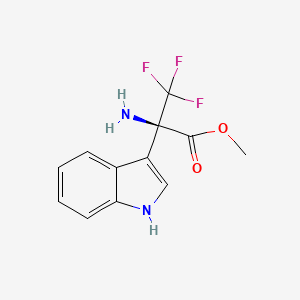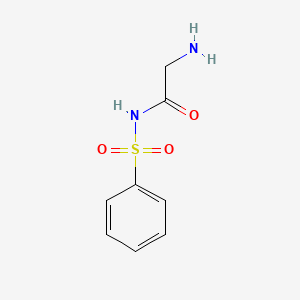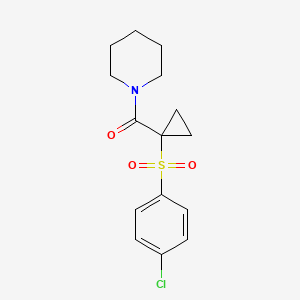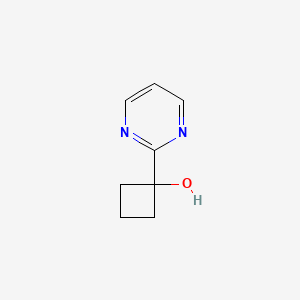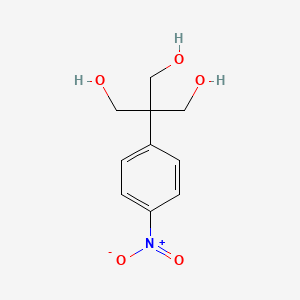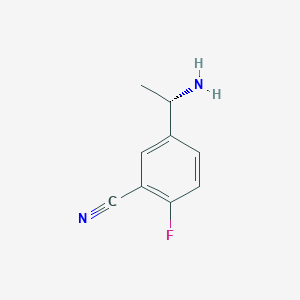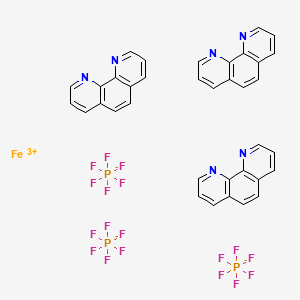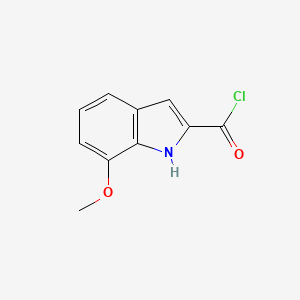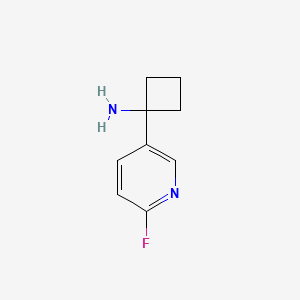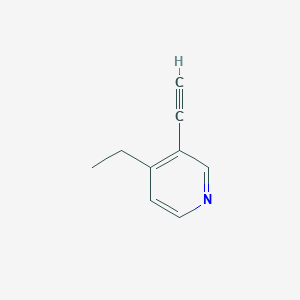
4-Ethyl-3-ethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3-ethynylpyridine is an organic compound with the molecular formula C9H9N It is a derivative of pyridine, characterized by the presence of an ethyl group at the 4-position and an ethynyl group at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Ethyl-3-ethynylpyridine involves starting from 4-vinylpyridine. The process includes the following steps:
Hydrohalogenation: 4-vinylpyridine undergoes hydrohalogenation to form 4-ethylpyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance the reaction efficiency .
化学反应分析
Types of Reactions
4-Ethyl-3-ethynylpyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes and alkanes.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-Ethyl-3-ethynylpyridine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Ethyl-3-ethynylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to target proteins. The pyridine ring can act as a ligand, coordinating with metal ions and affecting enzymatic activities .
相似化合物的比较
Similar Compounds
4-Ethynylpyridine: Lacks the ethyl group at the 4-position, making it less hydrophobic compared to 4-Ethyl-3-ethynylpyridine.
3-Ethynylpyridine: Lacks the ethyl group at the 4-position, affecting its chemical reactivity and applications.
4-Ethylpyridine: Lacks the ethynyl group at the 3-position, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C9H9N |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
4-ethyl-3-ethynylpyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-5-6-10-7-9(8)4-2/h2,5-7H,3H2,1H3 |
InChI 键 |
MUSZTXVMAWFSMQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=NC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
